molecular formula C24H23N5O3 B2378746 2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226447-52-4

2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2378746
CAS RN: 1226447-52-4
M. Wt: 429.48
InChI Key: PGLNJHODKSFLJI-UHFFFAOYSA-N
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Description

Compounds containing a triazole moiety, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, some compounds exhibit good thermal stabilities .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has explored various synthesis methods and chemical properties of compounds related to 2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide. For instance, Abdelrazek et al. (2019) demonstrated a one-pot, three-component synthesis of related pyrido[2,3-d]pyrimidinone derivatives using a grinding technique, highlighting advantages such as high yields and short reaction time (Abdelrazek et al., 2019). Hassneen and Abdallah (2003) discussed the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives, establishing structures based on chemical and spectroscopic evidences (Hassneen & Abdallah, 2003).

Structural and Crystallographic Analysis

Feklicheva et al. (2019) conducted a detailed study on the molecular and crystal structures of various derivatives, including structural analysis and X-ray diffraction (Feklicheva et al., 2019). This research offers insights into the structural intricacies of these compounds.

Pharmaceutical Applications

Although detailed information specifically about the pharmaceutical applications of this exact compound is limited, related research indicates the potential for developing new pharmaceutical compounds. For example, Edmondson et al. (2006) synthesized a series of beta-substituted biarylphenylalanine amides, including triazolopyridine derivatives, as inhibitors for treating type 2 diabetes (Edmondson et al., 2006).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated derivatives for antimicrobial and antifungal activities. For instance, El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide with promising antibacterial and antifungal properties (El-Sehrawi et al., 2015). Khalifa et al. (2015) developed heterocyclic aryl monoazo organic compounds with potential antimicrobial activity (Khalifa et al., 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not available, compounds with similar structures have been found to exhibit their biological activities through various mechanisms. For instance, some compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. Some compounds are insensitive to both impact and friction stimuli .

Future Directions

The future directions for research on these compounds could involve further exploration of their potential as antimicrobial and antiviral agents , as well as the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-6-4-9-19(12-15)25-23(31)18-10-11-20-27-29(24(32)28(20)13-18)14-21(30)26-22-16(2)7-5-8-17(22)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNJHODKSFLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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